molecular formula C15H13N3O B14866661 2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B14866661
M. Wt: 251.28 g/mol
InChI Key: HNZDXBUVNITLAF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is an organic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the reaction of indole derivatives with pyridine-based compounds. One common method involves the use of indole-3-acetic acid and 3-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-N-(pyridin-2-yl)acetamide
  • 2-(1H-indol-1-yl)-N-(pyridin-4-yl)acetamide
  • 2-(1H-indol-1-yl)-N-(quinolin-3-yl)acetamide

Uniqueness

2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-indol-1-yl-N-pyridin-3-ylacetamide

InChI

InChI=1S/C15H13N3O/c19-15(17-13-5-3-8-16-10-13)11-18-9-7-12-4-1-2-6-14(12)18/h1-10H,11H2,(H,17,19)

InChI Key

HNZDXBUVNITLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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